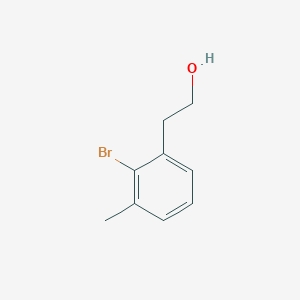

2-(2-Bromo-3-methylphenyl)ethan-1-ol

CAS No.: 248920-15-2

Cat. No.: VC8259034

Molecular Formula: C9H11BrO

Molecular Weight: 215.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 248920-15-2 |

|---|---|

| Molecular Formula | C9H11BrO |

| Molecular Weight | 215.09 g/mol |

| IUPAC Name | 2-(2-bromo-3-methylphenyl)ethanol |

| Standard InChI | InChI=1S/C9H11BrO/c1-7-3-2-4-8(5-6-11)9(7)10/h2-4,11H,5-6H2,1H3 |

| Standard InChI Key | QRQATCDZCSIOKN-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)CCO)Br |

| Canonical SMILES | CC1=C(C(=CC=C1)CCO)Br |

Introduction

Chemical Properties and Structural Analysis

Basic Chemical Data

Structural Features

The compound consists of a benzene ring with:

-

A bromine atom at position 2 (ortho to the ethanol side chain).

-

A methyl group at position 3 (meta to bromine).

-

A hydroxyl-bearing ethyl chain at position 1.

Comparative analysis with isomers (e.g., 2-(3-bromo-2-methylphenyl)ethanol ) reveals that substituent positioning significantly impacts polarity and reactivity. For example, the ortho-bromo substituent introduces steric hindrance, affecting reaction pathways in nucleophilic substitutions .

Synthesis and Industrial Production

Synthesis Routes

The primary synthesis method involves reduction of 2-bromo-3-methylbenzeneacetic acid methyl ester:

-

Starting Material: Benzeneacetic acid, 2-bromo-3-methyl-, methyl ester (CAS 248920-15-2) .

-

Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH) reduces the ester to the primary alcohol .

Alternative routes include:

-

Grignard Reaction: Reaction of 2-bromo-3-methylbenzaldehyde with ethylene oxide .

-

Bromination: Direct bromination of 3-methylphenethyl alcohol using (N-bromosuccinimide) .

| Supplier | Purity | Price (1g) | Location |

|---|---|---|---|

| Alichem | 95% | $521.40 | China |

| Chemenu | 95% | $549.00 | China |

| Crysdot | 95+% | $581.00 | China |

Derivatives and Functionalization

Amino Derivatives

Amino-functionalized analogs are critical in medicinal chemistry:

These derivatives are synthesized via reductive amination or nucleophilic substitution .

Schiff Base Formation

The compound serves as a precursor for Schiff bases, such as (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol . These bases exhibit antimicrobial and catalytic properties .

Applications in Research

Organic Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume